REACTION_CXSMILES
|
[S:1]1[C:5]2[CH2:6][CH2:7][NH:8][CH2:9][CH2:10][C:4]=2[CH:3]=[CH:2]1.C(N(CC)CC)C.Cl[C:19]([O:21][CH2:22][CH3:23])=[O:20]>C1COCC1.O>[CH2:22]([O:21][C:19]([N:8]1[CH2:9][CH2:10][C:4]2[CH:3]=[CH:2][S:1][C:5]=2[CH2:6][CH2:7]1)=[O:20])[CH3:23]
|
Name
|
|
Quantity
|
951 mg
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1CCNCC2
|
Name
|
|
Quantity
|
1526 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
573 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×75 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product as an oil
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
by flash chromatography (gradient elution: 0 to 40% EtOAc in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1CCC2=C(CC1)C=CS2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |